

JNJ-54175446 vs. Placebo: A Comparative Analysis of Randomized Controlled Trial Data

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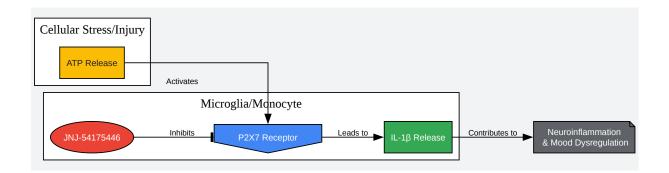
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **JNJ-54175446**, a selective, central nervous system-penetrant P2X7 receptor antagonist, and placebo, based on data from randomized controlled trials. **JNJ-54175446** is under investigation for its potential to treat major depressive disorder (MDD) by reducing neuroinflammation.[1] This document summarizes key findings on pharmacokinetics, pharmacodynamics, safety, and efficacy, presenting quantitative data in structured tables and detailing experimental protocols. Visual diagrams of the relevant signaling pathway and experimental workflows are also provided to facilitate understanding.

Mechanism of Action: The P2X7 Receptor Pathway

JNJ-54175446 targets the P2X7 receptor, an ATP-gated ion channel expressed on immune cells like microglia in the central nervous system.[2] During periods of stress, inflammation, or cellular injury, elevated extracellular ATP levels activate the P2X7 receptor. This activation leads to the release of pro-inflammatory cytokines, such as interleukin-1 β (IL-1 β), which are implicated in the pathophysiology of mood disorders.[2][3] By antagonizing the P2X7 receptor, **JNJ-54175446** aims to attenuate this inflammatory cascade.[4][5]





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Caption: P2X7 Receptor Signaling Pathway and the inhibitory action of JNJ-54175446.

Clinical Trial Data: A Comparative Overview Pharmacokinetics in Healthy Volunteers

A first-in-human, single-ascending dose study was conducted in 77 healthy participants, with 59 receiving **JNJ-54175446** (0.5-600 mg) and 18 receiving placebo.[6][7][8] The study assessed pharmacokinetics in both fasted and fed states and confirmed brain penetration.[6][7]



Parameter	JNJ-54175446	Placebo	Reference
Participants	59	18	[7]
Dose Range	0.5 - 600 mg (single dose)	N/A	[6][8]
AUC∞	Increased dose- proportionally	N/A	[6][7]
Cmax,plasma	Increased less than dose-proportionally	N/A	[6][7]
Highest Cmax,plasma	1475 ± 163 ng/mL (600 mg, fed)	N/A	[6]
Cmax,CSF vs Cmax,plasma	7 times lower than total plasma	N/A	[6][7]
Unbound Cmax,plasma vs Cmax,CSF	Comparable (88.3 ± 35.7 vs 114 ± 39 ng/mL)	N/A	[6]

Pharmacodynamics: Target Engagement

The pharmacodynamic effects of **JNJ-54175446** were evaluated by its ability to inhibit IL-1 β release from peripheral blood cells ex vivo.

Parameter	JNJ-54175446	Placebo	Reference
Effect on IL-1β Release	Dose-dependent inhibition of LPS/BzATP-induced IL-1β release	No effect	[4][6][7]
IC50 for IL-1β Inhibition	82 ng/mL (95% CI: 48- 94)	N/A	[6][8]
Effective Single Dose	>10 mg attenuated IL- 1β release	N/A	[6]



Safety and Tolerability in Healthy Volunteers

Parameter	JNJ-54175446 (n=59)	Placebo (n=18)	Reference
Participants with at least one TEAE	33 (55.9%)	4 (22.2%)	[7]
Most Common TEAEs	Headache (18.6%), back pain, fatigue, diarrhea, myalgia, rhinitis, vomiting, hypercholesterolemia	Not specified	[6][7]
Serious Adverse Events	None reported	None reported	[6][7]

Efficacy and Safety in Major Depressive Disorder

A double-blind, placebo-controlled, randomized study involving 69 patients with MDD assessed the safety and efficacy of **JNJ-54175446**.[2][4][9] The study also incorporated total sleep deprivation (TSD) as a behavioral challenge to induce acute mood improvements.[2][4]



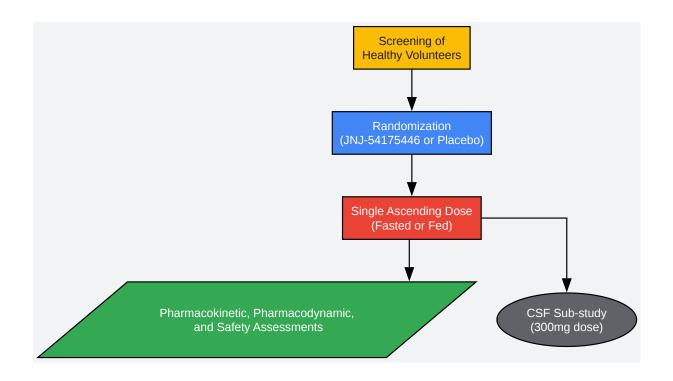
Parameter	JNJ-54175446	Placebo	Reference
Participants (Completed)	Group A (early start): 23/26, Group B (late start): 24/26	Group C: 17/17	[2]
Effect on Mood (HDRS17, QIDS-SR)	No significant effect	No significant effect	[4][9]
Effect on Anhedonia (SHAPS, PILT) post- TSD	Blunted the acute reduction of anhedonia	Reduction in anhedonia	[2][4]
Most Common AEs	Headache, nausea, dysgeusia, vomiting	Not specified	[2]
Serious or Persistent AEs	None reported	None reported	[2]
Discontinuations due to TEAEs	2 (severe headache, abdominal pain)	Not specified	[2]

Experimental Protocols First-in-Human Study in Healthy Volunteers (NCT02475148)

- Study Design: A single-center, double-blind, randomized, placebo-controlled, sequential-group, single-ascending-dose, phase I study.[7]
- Participants: 77 healthy individuals.[7]
- Methodology: The trial consisted of three parts:
 - An ascending-dose study in fasted participants (0.5-300 mg JNJ-54175446).[6][7]
 - An ascending-dose study in fed participants (50-600 mg JNJ-54175446).[6][7]
 - A cerebrospinal fluid (CSF) study (300 mg JNJ-54175446).[6][7]



Pharmacodynamic Assessment: Inhibition of lipopolysaccharide (LPS) and 3'-O-(4-benzoylbenzoyl)-ATP (BzATP)-induced IL-1β release from peripheral blood was measured.
 [6][7]



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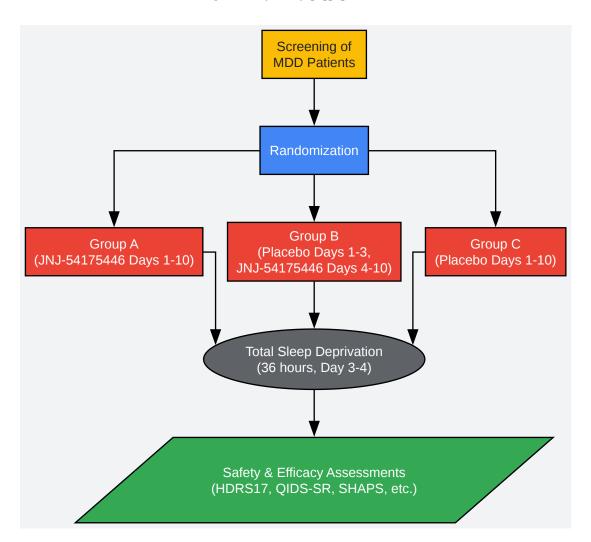
Caption: Workflow for the first-in-human study of **JNJ-54175446** in healthy volunteers.

Study in Patients with Major Depressive Disorder

- Study Design: A double-blind, placebo-controlled, randomized study.[2][4][9]
- Participants: 69 patients with single episode or recurrent MDD.[2][4][9]
- Methodology: Patients were randomized in a 3:3:2 ratio into three groups for a 10-day treatment period:[2]
 - Group A (Early Start): Received JNJ-54175446 throughout the 10-day period.
 - Group B (Late Start): Received placebo for days 1-3, followed by JNJ-54175446 for days
 4-10.[2]



- Group C: Received placebo throughout the 10-day period.[2] A single 600 mg dose was followed by daily 150 mg doses.[2] All participants underwent 36 hours of total sleep deprivation (TSD) from day 3 to the evening of day 4.[2][4]
- Efficacy Assessment: Mood was assessed using the Hamilton Depression Rating Scale, 17 items (HDRS17) and the Self-rated Quick Inventory of Depressive Symptoms (QIDS-SR).[4]
 [9] Anhedonia was measured by the Snaith-Hamilton Pleasure Scale (SHAPS) and the Probabilistic Instrumental Learning Task (PILT).[4][9]



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Caption: Workflow for the randomized controlled trial of JNJ-54175446 in patients with MDD.

Summary and Conclusion



In randomized controlled trials, **JNJ-54175446** was generally safe and well-tolerated in both healthy volunteers and patients with MDD.[2] The drug demonstrated dose-dependent pharmacokinetics, brain penetration, and successful target engagement by inhibiting P2X7 receptor-mediated IL-1β release.[2][6] However, in a study with MDD patients, **JNJ-54175446** did not show a significant effect on overall mood ratings compared to placebo.[4][9] Interestingly, it did blunt the reduction in anhedonia observed after total sleep deprivation, suggesting a potential modulatory effect on hedonic capacity that warrants further investigation. [2][4] These findings provide a foundation for future research into the therapeutic potential of P2X7 receptor antagonism in psychiatric disorders.

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